molecular formula C13H15N3O2 B13732357 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid CAS No. 3617-60-5

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid

Cat. No.: B13732357
CAS No.: 3617-60-5
M. Wt: 245.28 g/mol
InChI Key: CCHCEIHZCRIRNS-UHFFFAOYSA-N
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Description

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is a synthetic organic compound that features an imidazole ring substituted with a benzyl group and an amino acid side chain. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.

    Benzyl Substitution: The benzyl group can be introduced via alkylation reactions using benzyl halides.

    Amino Acid Side Chain Introduction: The amino acid side chain can be attached through amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and biologically active compounds.

Biology

In biological research, this compound might be used to study enzyme interactions, receptor binding, and metabolic pathways due to its structural similarity to naturally occurring amino acids and imidazole-containing compounds.

Medicine

Potential medical applications could include the development of new drugs targeting specific enzymes or receptors, given the biological activity associated with imidazole derivatives.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action for 2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid would depend on its specific biological target. Generally, imidazole-containing compounds can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. The molecular targets might include enzymes like histidine kinases, receptors such as G-protein coupled receptors, and metal ions in metalloproteins.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzimidazole: A compound with a fused benzene and imidazole ring.

    Imidazole-4-acetic acid: An imidazole derivative with an acetic acid side chain.

Uniqueness

2-Amino-3-(3-benzyl-3H-imidazol-4-yl)-propionic acid is unique due to the presence of both a benzyl group and an amino acid side chain, which can confer distinct biological and chemical properties compared to other imidazole derivatives.

Properties

CAS No.

3617-60-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-3-(3-benzylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18)

InChI Key

CCHCEIHZCRIRNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N

Origin of Product

United States

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